Phyllanthine-d3

Description

Overview of Phyllanthine (B137656): Biological Origin and Chemical Structure

The compound at the core of this discussion is an alkaloid, specifically 4-methoxy-securinine, which has also been referred to in scientific literature as phyllanthine. nih.govlcms.czthieme-connect.com This has led to some confusion with a different class of compounds, lignans (B1203133), which share the same name. For clarity, this article will focus on the alkaloid.

This alkaloid is a natural product isolated from the aerial parts of plants of the Phyllanthus genus, notably Phyllanthus niruri L. (Euphorbiaceae). nih.govlcms.czthieme-connect.comwikipedia.orgnih.gov This plant has a long history of use in traditional medicine systems worldwide. wikipedia.orgnih.gov The parent compound, 4-methoxy-securinine, belongs to the broader class of Securinega alkaloids, which are characterized by a complex, tetracyclic ring system. nih.govresearchgate.net

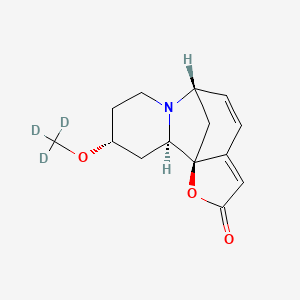

The deuterated analogue, Phyllanthine-d3 (B1158103), is specifically 4-(methoxy-d3)-securinine. This indicates that the three hydrogen atoms on the methoxy (B1213986) group at the 4th position of the securinine (B1681715) backbone have been replaced by deuterium (B1214612) atoms.

Table 1: Chemical Identity of Phyllanthine and this compound

| Phyllanthine (4-methoxy-securinine) | This compound | |

| Molecular Formula | C₁₄H₁₇NO₃ | C₁₄H₁₄D₃NO₃ |

| Parent Compound | Securinine | 4-methoxy-securinine |

| Isotopic Label | None | Deuterium (d3) on the methoxy group |

| Biological Source | Phyllanthus niruri and other Phyllanthus species nih.govwikipedia.org | Synthetic |

Rationale for Stable Isotope Labeling: Significance of Deuteration in Chemical and Biological Research

The substitution of hydrogen with deuterium, a process known as deuteration, is a cornerstone of stable isotope labeling. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can alter the rate of chemical reactions, including metabolic processes, making deuterated compounds invaluable for a variety of research applications.

In analytical chemistry, deuterated compounds are widely used as internal standards for quantitative analysis, particularly in mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS). lcms.cztexilajournal.commdpi.commdpi.commdpi.comresearchgate.net Because a deuterated standard is nearly identical to the analyte of interest in terms of chemical and physical properties, it behaves similarly during sample preparation, chromatography, and ionization. mdpi.com However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. mdpi.com This co-eluting, mass-differentiated standard allows for highly accurate and precise quantification by correcting for variations in sample processing and instrument response. mdpi.comresearchgate.net

The use of deuterated internal standards is especially critical in quantitative bioanalysis, where the complexity of biological matrices (e.g., plasma, urine, tissue homogenates) can lead to significant variability in analytical measurements. texilajournal.commdpi.com Matrix effects, such as ion suppression or enhancement in the mass spectrometer, can significantly impact the accuracy of results. researchgate.net A deuterated internal standard experiences these matrix effects to the same extent as the analyte, thereby providing a reliable means of normalization and ensuring the integrity of the bioanalytical data. texilajournal.commdpi.comresearchgate.net The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis and is often recommended by regulatory agencies. texilajournal.com

Deuterated compounds are powerful tools for investigating the mechanisms of chemical reactions and elucidating metabolic pathways. By strategically placing deuterium atoms at specific positions in a molecule, researchers can track the fate of those atoms through a series of reactions or metabolic transformations. The kinetic isotope effect can also be exploited to determine the rate-limiting step of a reaction or to probe the involvement of C-H bond cleavage in a particular metabolic process. Furthermore, the unique mass signature of deuterated metabolites in mass spectrometry allows for their confident identification and differentiation from endogenous molecules.

Historical Context and Evolution of Isotope-Labeled Research Methodologies

The use of isotopes as tracers in biological and chemical research dates back to the early 20th century. The initial work primarily involved radioactive isotopes. However, the development of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy paved the way for the widespread use of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). The pioneering work of researchers like Rudolf Schoenheimer in the 1930s and 1940s, using stable isotopes to study metabolic pathways, laid the foundation for modern metabolomics and pharmacokinetic research. The first Securinega alkaloid, securinine, was isolated in 1956, and since then, the field of natural product chemistry has continued to uncover a diverse array of these compounds. nih.govresearchgate.net The synthesis of deuterated analogues of these complex natural products represents a convergence of these historical research streams, enabling more precise and detailed investigations into their biological roles and fates.

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

250.31 g/mol |

IUPAC Name |

(1S,2R,4R,8S)-4-(trideuteriomethoxy)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |

InChI |

InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14+/m1/s1/i1D3 |

InChI Key |

YKLWRYOORWTCQQ-SSLZMKKISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@@H]1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 |

Canonical SMILES |

COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis and Isotopic Incorporation of Phyllanthine D3

Strategies for the Preparation of Deuterated Phyllanthine (B137656)

The preparation of Phyllanthine-d3 (B1158103) can be approached through several synthetic strategies. These methods are designed to precisely install the three deuterium (B1214612) atoms onto the methoxy (B1213986) group, a key structural feature of this labeled compound.

A robust method for the synthesis of this compound is a de novo total synthesis approach. This strategy involves building the entire molecular framework from simpler, commercially available starting materials. The key aspect of this approach for producing the deuterated analogue is the use of a deuterated precursor at the appropriate stage of the synthesis.

The total synthesis of Securinega alkaloids, the family to which Phyllanthine belongs, has been a subject of significant research. Various synthetic routes have been developed for related compounds such as securinine (B1681715) and norsecurinine, which can be adapted for the synthesis of Phyllanthine. A common strategy involves the construction of the tetracyclic core structure, followed by the introduction of the methoxy group.

In the context of this compound synthesis, a precursor molecule containing a hydroxyl group at the position where the methoxy group is to be introduced would be synthesized first. This hydroxyl group can then be methylated using a deuterated methylating agent. A common and effective reagent for this purpose is deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4). The methylation reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the hydroxyl group, making it a more reactive nucleophile.

Table 1: Key Steps in De Novo Synthesis of this compound

| Step | Description | Reagents and Conditions |

| 1. Core Synthesis | Construction of the tetracyclic core of Phyllanthine with a hydroxyl precursor. | Multi-step synthesis based on established routes for Securinega alkaloids. |

| 2. Deprotonation | Activation of the hydroxyl group for methylation. | Sodium hydride (NaH) or Potassium carbonate (K2CO3) in an aprotic solvent (e.g., THF, DMF). |

| 3. Deuteromethylation | Introduction of the trideuteromethyl group. | Deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4). |

| 4. Final Steps | Completion of the synthesis to yield this compound. | May involve deprotection or other functional group manipulations. |

This de novo approach offers excellent control over the position and extent of deuteration, ensuring high isotopic enrichment.

While de novo synthesis provides precise control, deuterium exchange methods offer an alternative strategy, particularly if the non-deuterated Phyllanthine is readily available. However, for a methoxy group, direct hydrogen-deuterium exchange is not feasible as the C-H bonds of the methyl group are not acidic and therefore not readily exchangeable.

Instead, a demethylation-remethylation strategy can be employed. This involves cleaving the existing methoxy group in Phyllanthine to reveal a hydroxyl group, which is then re-methylated using a deuterated reagent.

Common reagents for the demethylation of aryl methyl ethers include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr3). The choice of reagent and reaction conditions must be carefully optimized to avoid undesired side reactions on the complex Phyllanthine scaffold.

Once the hydroxyl intermediate is obtained, the deuteromethylation can be carried out as described in the de novo synthesis section, using reagents like CD3I. Optimization of this step would involve screening different bases, solvents, and reaction temperatures to maximize the yield and ensure complete conversion to the deuterated product.

The synthesis of this compound inherently involves regioselectivity, as the deuterium is specifically located at the methoxy group. The synthetic strategies discussed above ensure this regioselectivity. Stereoselectivity is also a critical aspect of the total synthesis of Phyllanthine, as it possesses multiple stereocenters.

Enantioselective approaches to the synthesis of Securinega alkaloids have been developed to control the stereochemistry of the core structure. These methods often employ chiral catalysts or auxiliaries to direct the formation of specific stereoisomers. The stereochemical integrity of the molecule must be maintained throughout the demethylation and deuteromethylation sequence if that strategy is employed.

Advanced Purification and Isolation Techniques for this compound

Following the chemical synthesis, a rigorous purification process is essential to isolate this compound with high chemical and isotopic purity. This involves removing any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of this compound. nih.gov This method allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

For the purification of this compound, a reversed-phase HPLC column (e.g., C18) is often employed. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. By carefully optimizing the mobile phase composition and flow rate, it is possible to achieve excellent separation of this compound from impurities.

Table 2: Typical Preparative HPLC Parameters for Phyllanthine Purification

| Parameter | Value/Condition |

| Column | Reversed-phase C18, preparative scale |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water |

| Flow Rate | Optimized for best separation and resolution |

| Detection | UV spectrophotometry (at a wavelength where Phyllanthine absorbs) |

| Injection Volume | Dependent on column capacity and sample concentration |

The fractions containing the purified this compound are collected, and the solvent is removed to yield the final product. The purity of the isolated compound is then confirmed by analytical HPLC and mass spectrometry to ensure the desired isotopic enrichment has been achieved.

Crystallization is another effective method for the purification of this compound, particularly for removing minor impurities and obtaining a highly ordered solid material. nih.gov The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a supersaturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

The choice of solvent is critical for successful crystallization. Solvents in which Phyllanthine has moderate solubility at room temperature and high solubility at elevated temperatures are ideal. Common crystallization solvents for lignans (B1203133) include alcohols (e.g., methanol, ethanol) and hydrocarbon solvents (e.g., hexane), or mixtures thereof. nih.govgoogle.comcimap.res.in

The rate of cooling and agitation can influence the size and quality of the crystals. Slow cooling generally promotes the formation of larger, more perfect crystals. Once the crystals have formed, they are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. The purity of the crystallized this compound can be assessed by melting point determination and spectroscopic methods.

Structural Confirmation and Isotopic Purity Assessment of this compound

Following the synthesis of this compound, rigorous analytical methodologies are employed to verify the covalent structure, confirm the precise location of the deuterium atoms, and determine the isotopic purity of the final compound. These validation steps are critical to ensure the suitability of the isotopically labeled standard for its intended applications. The primary techniques for this comprehensive characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

NMR spectroscopy is an indispensable tool for elucidating the exact position of isotopic labels within a molecule. By comparing the spectra of the deuterated compound with its non-deuterated (native) analogue, the sites of deuterium incorporation can be unequivocally identified. rsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are foundational techniques for structural elucidation. upi.edu When a hydrogen atom is replaced by a deuterium atom, the corresponding signal in the ¹H-NMR spectrum disappears or is significantly attenuated. This absence of a signal provides clear evidence of deuteration at that specific position. magritek.com

In the ¹³C-NMR spectrum, the carbon atom bonded to deuterium experiences a distinct effect. The coupling between carbon and deuterium (C-D) results in a multiplet signal (typically a triplet for a -CD group) and a slight upfield shift in its resonance compared to the corresponding carbon-hydrogen (C-H) bond in the unlabeled compound. This phenomenon, known as the isotope effect, further confirms the site of deuteration. researchgate.net

For this compound, analysis of the ¹H-NMR spectrum would be expected to show the disappearance of the proton signal corresponding to the deuterated group. For instance, if a methoxy group (-OCH₃) is targeted for deuteration to yield -OCD₃, the characteristic singlet for the three methoxy protons in the native Phyllanthine would be absent in the ¹H-NMR spectrum of this compound. The corresponding carbon signal in the ¹³C-NMR spectrum would change from a quartet (due to coupling with three protons) to a septet (or a broadened singlet in proton-decoupled spectra) and shift slightly upfield.

Table 1: Comparison of Expected ¹H and ¹³C-NMR Data for Native Phyllanthine and a Hypothetical this compound (Deuteration at a Methoxy Group)

| Nucleus | Native Phyllanthine (Expected Signal) | This compound (Expected Signal) | Interpretation |

|---|---|---|---|

| ¹H | Singlet, integrating to 3H at ~3.8 ppm | Signal absent or significantly reduced | Confirms replacement of protons with deuterium at the methoxy position. |

| ¹³C | Quartet at ~55-60 ppm | Multiplet (e.g., triplet of triplets), shifted slightly upfield | Confirms deuterium attachment to the methoxy carbon and shows C-D coupling. |

While ¹H-NMR confirms deuteration by the absence of a signal, Deuterium (²H) NMR spectroscopy provides direct evidence by observing the deuterium nuclei. sigmaaldrich.com This technique is highly specific, as only the deuterated positions in the molecule will produce a signal. sigmaaldrich.com The chemical shift of a deuterium nucleus is nearly identical to that of a proton in the same chemical environment, making signal assignment straightforward by referencing the ¹H-NMR spectrum of the unlabeled compound. researchgate.net

For this compound, a ²H-NMR experiment would show a signal at the chemical shift corresponding to the deuterated position. For example, if a methoxy group was deuterated, a signal would be observed around 3.8 ppm. The presence of this peak provides unambiguous confirmation of successful deuterium incorporation and its chemical environment. magritek.comresearchgate.net

Table 2: Expected ²H-NMR Signal for this compound (Hypothetical)

| Expected Chemical Shift (ppm) | Multiplicity | Interpretation |

|---|---|---|

| ~3.8 | Singlet | Direct observation of the deuterium signal at the methoxy position, confirming isotopic incorporation. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and to assess the level of isotopic enrichment. mdpi.comcsic.es It can readily distinguish between the unlabeled compound and its deuterated isotopologues based on their precise mass-to-charge (m/z) ratios. researchgate.net

HRMS analysis of this compound would reveal an increase in the molecular weight corresponding to the number of incorporated deuterium atoms. The molecular formula for Phyllanthine is C₂₄H₃₀O₇. The introduction of three deuterium atoms (replacing three hydrogen atoms) results in a mass increase of approximately 3.018 Da (3 x mass of D - 3 x mass of H).

The mass spectrum of the deuterated compound will show a molecular ion peak ([M+H]⁺) that is shifted to a higher m/z value compared to the native compound. By analyzing the relative intensities of the ion peaks for the unlabeled (d₀), partially labeled (d₁, d₂), and fully labeled (d₃) species, the isotopic purity and distribution can be accurately calculated. rsc.orgalmacgroup.com

Table 3: Expected HRMS Data for Native Phyllanthine and this compound

| Compound | Molecular Formula | Ion | Expected Exact Mass (m/z) |

|---|---|---|---|

| Phyllanthine | C₂₄H₃₀O₇ | [M+H]⁺ | 431.2064 |

| This compound | C₂₄H₂₇D₃O₇ | [M+D]⁺ or [M+H]⁺ | 434.2252 |

Tandem mass spectrometry (MS/MS) experiments can further help to localize the position of the deuterium atoms within the this compound molecule. In an MS/MS experiment, the molecular ion is isolated and then fragmented through collision-induced dissociation. researchgate.net The resulting fragment ions are then analyzed.

By comparing the fragmentation pattern of this compound to that of unlabeled Phyllanthine, one can determine which fragments retain the deuterium label. cdnsciencepub.com A fragment ion containing the deuterated moiety will exhibit a mass shift corresponding to the number of deuterium atoms it contains. researchgate.net This analysis provides complementary evidence to NMR data for confirming the site of isotopic labeling. researchgate.netcdnsciencepub.com For instance, if a fragment results from the loss of the deuterated methoxy group (-OCD₃), its mass would be identical to the corresponding fragment from the native compound that loses an -OCH₃ group. Conversely, a fragment that retains the -OCD₃ group will be observed at an m/z value that is 3 units higher than the corresponding fragment from the native compound.

Table 4: Hypothetical Fragmentation Analysis of Phyllanthine vs. This compound

| Fragment Description | Native Phyllanthine Fragment (m/z) | This compound Fragment (m/z) | Interpretation |

|---|---|---|---|

| Molecular Ion | 431.2 | 434.2 | Parent ion shows a +3 Da shift. |

| Fragment containing the deuterated group | e.g., 250.1 | 253.1 | This fragment retains the three deuterium atoms. |

| Fragment resulting from loss of the deuterated group | e.g., 400.2 (Loss of -OCH₃) | 400.2 (Loss of -OCD₃) | This fragment does not contain the deuterium label, confirming the location on the lost piece. |

Chromatographic Purity Verification

Following the synthesis and purification of this compound, rigorous chromatographic analysis is essential to verify its chemical and isotopic purity. These methods are designed to separate this compound from any unreacted starting materials, non-deuterated phyllanthin (B192089), partially deuterated species, and other synthesis-related impurities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with ultraviolet (UV) and mass spectrometry (MS) detectors is a cornerstone for assessing the purity of synthesized this compound. A reversed-phase HPLC method is typically optimized to achieve baseline separation of the target compound from potential impurities. The UV detector provides quantitative data on chemical purity by measuring absorbance at a specific wavelength, while the MS detector confirms the identity and isotopic enrichment of the eluting peak.

An exemplary HPLC system for purity verification might involve a C18 column with a gradient elution profile using a mobile phase consisting of acetonitrile and water. The chemical purity is determined by calculating the peak area percentage of this compound relative to the total area of all observed peaks in the chromatogram. For isotopic purity, the mass spectrometer is used to analyze the ion cluster corresponding to this compound, allowing for the determination of the relative abundance of the d3-labeled compound compared to d0, d1, or d2 species.

Table 1: Representative HPLC Purity Analysis Data for a Synthesized Batch of this compound

| Analyte | Retention Time (min) | Peak Area (%) | Mass (m/z) [M+H]⁺ | Isotopic Purity (%) |

| Phyllanthine (d0) | 8.45 | 0.85 | 419.2 | - |

| This compound | 8.43 | 99.10 | 422.2 | 99.1 |

| Unknown Impurity | 9.12 | 0.05 | - | - |

Note: The data presented in this table is hypothetical and serves as a representative example for the purity analysis of this compound.

The slight difference in retention time between the deuterated and non-deuterated forms is a known chromatographic phenomenon referred to as the isotope effect. oup.comcchmc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a high-resolution alternative for purity verification, particularly for assessing volatile and thermally stable compounds. gcms.cz Prior to analysis, the this compound sample may require derivatization to enhance its volatility. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase. The coupled mass spectrometer then fragments the eluted molecules and analyzes the resulting ions. nih.govresearchgate.net

This technique is exceptionally sensitive for determining both chemical and isotopic purity. acs.org The total ion chromatogram (TIC) is used to assess chemical purity by comparing the peak area of the target compound to all other detected peaks. The mass spectrum for the this compound peak provides definitive confirmation of its molecular weight and the degree of deuterium incorporation by analyzing the molecular ion peak and its isotopic distribution. nih.gov

Table 2: Illustrative GC-MS Data for Purity Assessment of this compound

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Chemical Purity (%) |

| This compound | 15.21 | 421.2 | 390.2, 216.1, 151.1 | 99.2 |

| Phyllanthine (d0) | 15.23 | 418.2 | 387.2, 216.1, 151.1 | 0.7 |

| Related Impurity | 16.05 | - | - | 0.1 |

Note: This table contains hypothetical data for illustrative purposes.

Thin-Layer Chromatography (TLC)

While less quantitative than HPLC or GC-MS, Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective preliminary method to assess the purity of this compound. It is useful for monitoring the progress of the synthesis and purification steps. By spotting the sample on a TLC plate and developing it with an appropriate solvent system, a visual inspection under UV light or after staining can reveal the presence of major impurities if they exhibit different retention factors (Rf values) from the desired product.

Quantitative Bioanalytical Method Development Utilizing Phyllanthine D3 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Phyllanthine (B137656)

LC-MS/MS has become the technique of choice for the bioanalysis of drugs and metabolites due to its inherent selectivity, sensitivity, and speed. scispace.com A sensitive and rapid high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method allows for the accurate determination of phyllanthin (B192089) in complex biological samples like plasma.

The primary goal of chromatographic optimization in this context is to achieve the co-elution of phyllanthin and its deuterated internal standard, phyllanthine-d3 (B1158103). Co-elution is critical because it ensures that both the analyte and the IS experience the same matrix effects and ionization conditions at the same time, which is fundamental for accurate quantification. nih.gov

The separation is typically achieved using a reversed-phase C18 column. The selection of the mobile phase is critical for achieving optimal separation and peak shape. A common approach involves a gradient elution using a mixture of an aqueous solvent, often containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization, and an organic solvent such as acetonitrile (B52724) or methanol.

For the analysis of phyllanthin and this compound, a suitable starting point for optimization would be a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a mobile phase consisting of 10 mM ammonium acetate in water and acetonitrile. nih.gov The gradient can be optimized to ensure that both compounds elute with a symmetrical peak shape and are well-resolved from other matrix components, while ensuring they elute at the same retention time. Due to the slightly higher molecular weight of this compound, a minimal separation from phyllanthin might be observed, but this is generally negligible and does not impact the quantification as long as the peak shapes are consistent.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | Reversed-Phase C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 60% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Retention Time | Approximately 2.5 minutes |

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification. sciex.com It involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the monitoring of a specific product ion in the third quadrupole (Q3).

Electrospray ionization (ESI) is a commonly used ionization source for lignans (B1203133) like phyllanthin. Optimization of ESI parameters is crucial for maximizing the signal intensity of both phyllanthin and this compound. This involves adjusting the capillary voltage, cone voltage (or declustering potential), source temperature, and gas flows (nebulizer and desolvation gases). Typically, positive ion mode is effective for the analysis of phyllanthin, yielding a protonated molecule [M+H]⁺.

Following ionization, the precursor ions ([M+H]⁺) of phyllanthin and this compound are selected in Q1. In the collision cell, these ions are fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). The collision energy is optimized to produce a stable and abundant fragment ion for monitoring in Q3.

For phyllanthin (C₂₄H₃₄O₆, approximate molecular weight 418.5 g/mol ), the precursor ion would be at m/z 419.2. A characteristic fragment ion would be selected for monitoring. For this compound, the precursor ion would be shifted by the mass of the deuterium (B1214612) atoms. Assuming a -d3 labeling, the precursor ion would be at m/z 422.2. The fragmentation pattern is expected to be very similar to that of unlabeled phyllanthin, with the fragment ion also shifted by 3 mass units if the deuterium atoms are on the fragmented portion.

Table 2: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phyllanthin | 419.2 | 259.1 | 25 |

| This compound | 422.2 | 262.1 | 25 |

A bioanalytical method must be validated to ensure its reliability for the intended application. scispace.comlumiprobe.com Key validation parameters include linearity, accuracy, precision, selectivity, and stability.

Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte. scispace.com To assess linearity, a calibration curve is constructed by analyzing a series of standards of known concentrations. The response (peak area ratio of the analyte to the internal standard) is plotted against the nominal concentration. The relationship is typically evaluated using a weighted linear regression model.

For the quantification of phyllanthin in a biological matrix like plasma, a typical calibration range might be from 1 to 1000 ng/mL. nih.gov This range should encompass the expected concentrations in study samples. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99.

Table 3: Representative Linearity Data for Phyllanthin Quantification

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.98 | 98.0 |

| 2.5 | 2.6 | 104.0 |

| 10.0 | 9.5 | 95.0 |

| 50.0 | 51.5 | 103.0 |

| 100.0 | 102.1 | 102.1 |

| 250.0 | 245.5 | 98.2 |

| 500.0 | 490.8 | 98.2 |

| 1000.0 | 1015.0 | 101.5 |

| Correlation Coefficient (r²) | 0.9989 |

Method Validation Parameters for Phyllanthine Quantification

Accuracy and Precision (Intra-day and Inter-day)

Accuracy and precision are paramount in bioanalytical method validation, ensuring the reliability and reproducibility of the data. ijpsjournal.comresearchgate.net Accuracy reflects the closeness of the mean test results to the true concentration of the analyte, while precision measures the degree of scatter among a series of measurements. researchgate.net These parameters are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Intra-day precision and accuracy are determined by analyzing multiple replicates of the QC samples within the same day, while inter-day precision and accuracy are assessed by analyzing the QC samples on different days. researchgate.net For a method to be considered reliable, the precision, expressed as the relative standard deviation (RSD), should generally not exceed 15% for QC samples, and 20% for the LLOQ. The accuracy should be within ±15% of the nominal concentration for QC samples and ±20% for the LLOQ. researchgate.nete-b-f.eu The use of this compound as an internal standard helps to achieve these stringent requirements by correcting for potential variations during the analytical process.

Table 1: Representative Intra-day and Inter-day Accuracy and Precision Data for a Bioanalytical Method

| QC Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Accuracy (%) | Inter-day Precision (RSD %) |

| LLOQ | 1.0 | 95.0 - 105.0 | ≤ 10.0 | 92.0 - 108.0 | ≤ 12.0 |

| Low | 3.0 | 98.0 - 102.0 | ≤ 8.0 | 96.0 - 104.0 | ≤ 9.0 |

| Medium | 50.0 | 99.0 - 101.0 | ≤ 5.0 | 97.0 - 103.0 | ≤ 6.0 |

| High | 150.0 | 98.5 - 101.5 | ≤ 4.0 | 98.0 - 102.0 | ≤ 5.0 |

This table presents hypothetical data for illustrative purposes.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of a quantitative bioanalytical method. reddit.com The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. reddit.comeuropa.eu

Several methods can be used to determine the LOD and LOQ, including those based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. sepscience.com According to the International Council for Harmonisation (ICH) guidelines, the LOD can be calculated as 3.3σ/S and the LOQ as 10σ/S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve. sepscience.com The use of this compound as an internal standard can enhance the sensitivity of the method, thereby potentially lowering the LOD and LOQ for phyllanthine. eijppr.com

Table 2: Illustrative LOD and LOQ Values

| Parameter | Description | Typical Value (ng/mL) |

| LOD | Lowest detectable concentration | 0.5 |

| LOQ | Lowest quantifiable concentration | 1.5 |

This table presents hypothetical data for illustrative purposes.

Matrix Effects and Recovery Assessment

Biological matrices are complex, containing numerous endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov This effect can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy and precision of the method. eijppr.comnih.gov The matrix effect is assessed to ensure that it does not compromise the integrity of the results. e-b-f.eu

The matrix factor (MF) is calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution. e-b-f.eu An IS-normalized MF is also calculated by dividing the MF of the analyte by the MF of the internal standard, in this case, this compound. e-b-f.eu The coefficient of variation (CV) of the IS-normalized MF across different lots of the biological matrix should not exceed 15%. e-b-f.eu

Recovery assessment determines the efficiency of the extraction process. It is evaluated by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. researchgate.net Consistent and reproducible recovery is essential for a reliable bioanalytical method.

Selectivity and Specificity Considerations

Selectivity and specificity are crucial for ensuring that the analytical method can differentiate and quantify the analyte of interest from other components in the sample, such as metabolites, impurities, or co-administered drugs. ijpsjournal.com In mass spectrometry-based methods, selectivity is often achieved through the use of specific mass transitions for the analyte and the internal standard. For Phyllanthine, this would involve monitoring a specific precursor-to-product ion transition, and a different, unique transition for this compound. This ensures that the signals are free from interference, leading to accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. mdpi.com For the analysis of compounds like phyllanthine, which may not be sufficiently volatile for direct GC analysis, derivatization is often a necessary step. jfda-online.comsigmaaldrich.com

Derivatization Strategies for Volatile Phyllanthine Analogues

Derivatization chemically modifies a compound to enhance its volatility, improve its chromatographic properties, and increase its detection sensitivity. jfda-online.com For compounds containing polar functional groups, such as hydroxyl groups which may be present in phyllanthine analogues or metabolites, silylation is a common derivatization technique. mdpi.com Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the molecule more volatile and suitable for GC-MS analysis. scirp.orgnih.gov Another approach is acylation, which can also improve chromatographic performance. jfda-online.com

GC Separation and MS Detection Parameters

The successful GC-MS analysis of derivatized phyllanthine relies on the optimization of both the gas chromatographic separation and the mass spectrometric detection parameters.

Table 3: Typical GC-MS Parameters for Phyllanthine Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar scirp.orgembrapa.br |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) scirp.org |

| Injection Mode | Splitless scirp.orgembrapa.br |

| Injector Temperature | 250-300°C embrapa.br |

| Oven Temperature Program | Initial temperature of 50-70°C, followed by a ramp to 250-280°C scirp.orgresearchgate.net |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Ion Source Temperature | 180-230°C scirp.orgnih.gov |

| Transfer Line Temperature | 280-300°C scirp.orgembrapa.br |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) embrapa.brnih.gov |

| Scan Range | m/z 50-600 nih.gov |

The use of this compound as an internal standard in GC-MS analysis allows for accurate quantification by monitoring its specific mass fragments relative to those of the derivatized phyllanthine. The mass spectrometer would be set to monitor characteristic ions for both the analyte and the internal standard to ensure specificity and sensitivity. embrapa.br

Integration of this compound in Other Advanced Analytical Platforms

The utility of this compound as an internal standard is not confined to conventional liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its application extends to other sophisticated analytical platforms that offer unique advantages in terms of separation efficiency, speed, and reduced environmental impact. The integration of this compound into these advanced systems is pivotal for ensuring the accuracy and reliability of quantitative bioanalytical data for its non-labeled counterpart, phyllanthin.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to traditional high-performance liquid chromatography (HPLC) for the analysis of complex mixtures, including natural products like lignans. mdpi.commdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a small amount of an organic modifier like methanol. mdpi.com This technique offers several benefits, such as faster analysis times, lower consumption of organic solvents, and unique selectivity. mdpi.comnih.gov

In the context of lignan (B3055560) analysis, SFC coupled with mass spectrometry (SFC-MS) has been successfully employed for the separation and identification of these compounds in various herbal extracts. mdpi.comnih.gov Given that this compound is structurally and chemically almost identical to phyllanthin, it serves as an ideal internal standard in SFC-MS methods. It would co-elute with phyllanthin, experiencing similar matrix effects and ionization suppression or enhancement, thus providing reliable quantification. clinlabint.comdiva-portal.org The use of deuterated internal standards in SFC-MS is a well-established practice for the accurate quantification of various analytes, including vitamins and fatty acids. clinlabint.comdiva-portal.org

The integration of this compound in an SFC-MS method for the quantification of phyllanthin would involve adding a known concentration of the deuterated standard to the biological samples before extraction and analysis. The response ratio of phyllanthin to this compound is then used to construct a calibration curve and determine the concentration of phyllanthin in the unknown samples. This approach effectively compensates for any variability during sample preparation and instrumental analysis. scioninstruments.com

Table 1: Representative Data for Phyllanthin Quantification using SFC-MS with this compound as an Internal Standard

| Sample ID | Phyllanthin Peak Area | This compound Peak Area | Peak Area Ratio (Phyllanthin/Phyllanthine-d3) | Calculated Concentration (ng/mL) |

| Blank | 0 | 501,234 | 0.000 | Not Detected |

| Calibrant 1 | 5,123 | 498,765 | 0.010 | 1.0 |

| Calibrant 2 | 24,987 | 502,111 | 0.050 | 5.0 |

| Calibrant 3 | 125,432 | 499,543 | 0.251 | 25.0 |

| QC Low | 10,056 | 501,876 | 0.020 | 2.0 |

| QC High | 99,876 | 498,999 | 0.200 | 20.0 |

| Test Sample 1 | 45,678 | 500,123 | 0.091 | 9.1 |

| Test Sample 2 | 78,910 | 499,345 | 0.158 | 15.8 |

Note: This table presents illustrative data to demonstrate the principle of using a deuterated internal standard in SFC-MS. The peak areas and calculated concentrations are for exemplary purposes.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar compounds. nih.govnih.gov When coupled with mass spectrometry, CE-MS becomes a powerful tool for the analysis of complex biological samples, offering high separation efficiency and requiring minimal sample volumes. nih.govresearchgate.net The analysis of lignans, including their various glycosidic forms, has been successfully demonstrated using CE-MS. nih.govscilit.com

For the quantitative bioanalysis of phyllanthin using CE-MS, this compound is an indispensable internal standard. Due to their nearly identical electrophoretic mobilities and ionization efficiencies, this compound can effectively correct for fluctuations in injection volume, electroosmotic flow, and ionization response. texilajournal.com The use of deuterated internal standards is a common strategy in CE-MS to achieve accurate and precise quantification of small molecules in complex matrices. texilajournal.com

In a typical CE-MS workflow, a fixed amount of this compound would be added to all samples and calibration standards. The ratio of the peak area of phyllanthin to the peak area of this compound would be plotted against the concentration of the calibration standards to generate a calibration curve. This allows for the accurate determination of phyllanthin concentrations in biological samples, mitigating the inherent variability of the CE-MS system. scioninstruments.com

Table 2: Illustrative Data for Phyllanthin Analysis using CE-MS with this compound as an Internal Standard

| Sample ID | Phyllanthin Migration Time (min) | This compound Migration Time (min) | Phyllanthin Peak Area | This compound Peak Area | Peak Area Ratio |

| Calibrant 1 | 5.21 | 5.20 | 1,234 | 10,012 | 0.123 |

| Calibrant 2 | 5.22 | 5.21 | 6,150 | 9,988 | 0.616 |

| Calibrant 3 | 5.20 | 5.19 | 12,456 | 10,101 | 1.233 |

| QC Sample | 5.21 | 5.20 | 8,234 | 10,050 | 0.819 |

| Bio-Sample 1 | 5.23 | 5.22 | 4,567 | 9,995 | 0.457 |

Note: This table provides a representative dataset to illustrate the application of this compound as an internal standard in a CE-MS method. The values are for demonstrative purposes.

Applications of Phyllanthine D3 in Preclinical Biological and Mechanistic Research

Elucidation of Phyllanthine (B137656) Metabolic Pathways Using Deuterated Tracers

The use of deuterated tracers like Phyllanthine-d3 (B1158103) is a cornerstone in modern drug metabolism studies. The rationale behind this approach lies in the kinetic isotope effect, where the stronger carbon-deuterium bond compared to a carbon-hydrogen bond can slow down the rate of metabolic reactions at the site of deuteration. juniperpublishers.com This allows for a more detailed investigation of metabolic pathways that might otherwise be too rapid to observe.

In Vitro Metabolic Stability and Metabolite Identification in Cellular and Subcellular Systems

In vitro systems are fundamental for the initial screening and detailed characterization of a compound's metabolic fate. These systems, which include liver microsomes, hepatocytes, and recombinant enzymes, provide a controlled environment to study the biotransformation of this compound.

Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, and cultured hepatocytes, which contain a broader range of phase I and phase II metabolic enzymes, are standard models for assessing metabolic stability. nih.gov In a typical experiment, this compound would be incubated with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. nih.gov The rate of disappearance of the parent compound (this compound) over time is monitored to determine its metabolic stability.

The primary advantage of using this compound in these assays is the ability to distinguish it from any endogenous interfering compounds. Furthermore, the metabolites formed will retain the deuterium (B1214612) label, aiding in their identification using mass spectrometry.

Below is a hypothetical data table illustrating the results from a liver microsomal stability assay for this compound.

Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45.2 | 15.3 |

| Rat | 28.9 | 24.0 |

| Mouse | 19.5 | 35.6 |

This table is for illustrative purposes and does not represent actual experimental data.

To identify the specific enzymes responsible for the metabolism of phyllanthin (B192089), this compound can be incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). By monitoring the depletion of this compound and the formation of its metabolites in the presence of each individual enzyme, the primary metabolic pathways can be pinpointed. The use of a deuterated standard in this context ensures accurate quantification and minimizes ambiguity in metabolite identification.

In Vivo Metabolic Fate Analysis in Non-Human Organisms

Following in vitro characterization, the metabolic fate of this compound is typically investigated in animal models to understand its behavior in a whole-organism system. researchgate.net

Rodents, particularly rats and mice, are commonly used models for in vivo metabolite profiling. researchgate.net After administration of this compound, biological samples such as blood, plasma, urine, and feces are collected at various time points. The distinct mass signature of this compound and its deuterated metabolites allows for their detection and quantification even at low concentrations within these complex biological fluids. researchgate.netresearchgate.net This enables the construction of a comprehensive metabolite profile and helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of phyllanthin.

Sample Preparation and Analysis of Biological Matrices

The accurate analysis of this compound and its metabolites from biological matrices requires robust sample preparation and sensitive analytical techniques.

Sample preparation typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix. The choice of method depends on the specific matrix and the physicochemical properties of the analytes.

The analysis is most commonly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). researchgate.net This technique offers high sensitivity and selectivity, allowing for the simultaneous quantification of this compound and its various deuterated metabolites. The mass spectrometer is set to detect the specific mass-to-charge ratios of the parent compound and its expected metabolites, leveraging the deuterium label for unambiguous identification.

The following table outlines a hypothetical analytical method for this compound.

Table 2: Hypothetical HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| HPLC Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (Parent) | [M+H]+ of this compound → Specific product ion |

| MS/MS Transition (Metabolite) | [M+H]+ of deuterated metabolite → Specific product ion |

This table is for illustrative purposes and does not represent actual experimental data.

Isotope Dilution Mass Spectrometry for Metabolite Quantification

Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique for the accurate quantification of molecules in complex biological matrices. mdpi.comnih.govepa.gov This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. mdpi.comcerilliant.com this compound, with its deuterium-labeled structure, is an ideal internal standard for the quantification of phyllanthin. cerilliant.compharmaffiliates.com

In this approach, a known amount of this compound is added to a biological sample containing an unknown quantity of phyllanthin. nih.gov Because this compound and phyllanthin have nearly identical physicochemical properties, they behave similarly during sample extraction, purification, and ionization in the mass spectrometer. cerilliant.comresearchgate.net Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the two compounds based on their mass-to-charge ratio (m/z). mdpi.com By measuring the ratio of the signal intensity of phyllanthin to that of this compound, the exact concentration of phyllanthin in the original sample can be determined with high accuracy and precision, minimizing the impact of matrix effects and variations in instrument response. nih.govresearchgate.net

This technique is particularly valuable for quantifying low-abundance metabolites, where precision is paramount. restek.com The use of a stable isotope-labeled internal standard like this compound is crucial for the reliability of quantitative data in metabolomic and pharmacokinetic studies. cuni.cz

Pharmacokinetic Profiling of Phyllanthine in Preclinical Models

Understanding the pharmacokinetic profile of a compound is essential for its development as a therapeutic agent. nih.govmhmedical.com Preclinical studies in animal models provide crucial information on how a substance is absorbed, distributed, metabolized, and excreted (ADME). beckman.comwikipedia.orgthermofisher.com The use of this compound has significantly enhanced the precision and reliability of these investigations for phyllanthin.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Utilizing this compound

ADME studies are fundamental to characterizing the disposition of a drug within an organism. mhmedical.combeckman.comwikipedia.org While direct studies detailing the use of this compound in comprehensive ADME profiling of phyllanthin are not extensively published, the principles of its application are well-established through the use of radiolabeled and stable isotope-labeled compounds in similar research. sgs.compharmaron.com

In a typical preclinical ADME study, an animal model would be administered phyllanthin, and at various time points, biological samples such as blood, urine, feces, and various tissues would be collected. researchgate.net To accurately quantify the concentration of phyllanthin and its metabolites in these complex samples, this compound would be added as an internal standard during sample processing for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). cuni.czresolvemass.ca This allows for the precise determination of the concentration-time profiles of phyllanthin in different biological compartments, providing insights into its:

Absorption: The rate and extent to which phyllanthin enters the bloodstream. wikipedia.org

Distribution: How phyllanthin spreads throughout the various tissues and organs in the body. wikipedia.org

Metabolism: The biotransformation of phyllanthin into other molecules (metabolites) by enzymes. wikipedia.org

Excretion: The elimination of phyllanthin and its metabolites from the body, primarily through urine and feces. wikipedia.org

The data generated from these studies are critical for understanding the bioavailability and potential sites of action and toxicity of phyllanthin. nih.gov

Bioanalytical Quantification in Biological Samples (e.g., Plasma, Tissues)

Accurate and reliable bioanalytical methods are essential for pharmacokinetic studies. cuni.cz Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and specificity. resolvemass.caphcogj.com The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust LC-MS/MS-based bioanalytical methods. cuni.cznih.gov

Several studies have developed and validated LC-MS/MS methods for the quantification of phyllanthin in plasma and other biological samples. phcogj.comvienkiemnghiem.gov.vnresearchgate.net While these specific publications may have used other compounds as internal standards, the principles and advantages of using a deuterated analog like this compound are widely recognized. researchgate.netnih.gov

The process typically involves:

Sample Preparation: A small volume of a biological sample (e.g., 100 µL of plasma) is mixed with a solution containing a known concentration of this compound. phcogj.comvienkiemnghiem.gov.vn The sample then undergoes an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and internal standard from interfering components of the matrix. restek.comphcogj.comvienkiemnghiem.gov.vn

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, which separates phyllanthin and this compound from other remaining compounds. phcogj.comvienkiemnghiem.gov.vn

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both phyllanthin and this compound, allowing for their simultaneous and specific detection. phcogj.comvienkiemnghiem.gov.vn

The table below illustrates typical parameters for an LC-MS/MS method for phyllanthin analysis, where this compound would serve as the ideal internal standard.

| Parameter | Example Condition |

| Chromatographic Column | Acquity C18 (50 x 2.1 mm; 1.7 µm) phcogj.com |

| Mobile Phase | 10 mM aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (10:90; v/v) phcogj.com |

| Flow Rate | 0.2 mL/min phcogj.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode phcogj.comvienkiemnghiem.gov.vn |

| Detection Mode | Multiple Reaction Monitoring (MRM) phcogj.comvienkiemnghiem.gov.vn |

| Phyllanthin Transition (m/z) | 436.41 → 355.36 phcogj.com |

| Internal Standard Transition (m/z) | Varies depending on the standard used. For this compound, it would be shifted by +3 Da. |

The use of this compound as an internal standard compensates for variability in sample preparation and instrument response, leading to highly accurate and precise quantification of phyllanthin in preclinical biological samples. researchgate.netnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Data

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique that simulates the ADME of a drug in the body based on physiological, anatomical, and biochemical parameters. nih.govamazon.com These models can predict drug concentrations in various tissues and are increasingly used in drug development and regulatory submissions. nih.govresearchgate.net

The development and validation of a PBPK model require high-quality in vivo pharmacokinetic data. nih.gov The precise concentration-time data for phyllanthin obtained from preclinical studies using this compound as an internal standard would be invaluable for building and refining a PBPK model for this compound.

While specific PBPK models for phyllanthin incorporating data from this compound studies are not yet prominent in the literature, the general workflow would involve:

Model Building: A PBPK model for phyllanthin would be constructed using software platforms like Simcyp or GastroPlus. The model would consist of compartments representing different organs and tissues, interconnected by blood flow. nih.govresearchgate.net

Parameterization: The model would be populated with compound-specific parameters (e.g., solubility, lipophilicity, plasma protein binding) and system-specific physiological parameters.

Model Simulation and Refinement: The model would be used to simulate the pharmacokinetic profile of phyllanthin. The highly accurate data from preclinical studies that utilized this compound would then be used to refine and validate the model, ensuring its predictive power. nih.gov

Such a validated PBPK model could then be used to predict the pharmacokinetics of phyllanthin in humans, explore potential drug-drug interactions, and support dose selection for clinical trials. nih.govresearchgate.net

Investigation of Phyllanthine's Biosynthetic Pathway in Natural Sources

Understanding how plants synthesize complex natural products like phyllanthin is a key area of phytochemical research. academicjournals.orgresearchgate.net This knowledge can be used to optimize the production of these compounds through agricultural practices or biotechnological approaches.

Application of Deuterated Precursors for Tracing Biosynthetic Intermediates

Stable isotope labeling is a powerful technique for elucidating biosynthetic pathways. pharmaffiliates.combeilstein-journals.org In this approach, a plant or cell culture is fed a precursor molecule that has been labeled with a stable isotope, such as deuterium (²H) or carbon-13 (¹³C). beilstein-journals.orgresearchgate.net The labeled precursor is then incorporated into the downstream metabolites of the pathway. By analyzing the final product for the presence and position of the isotope label, researchers can trace the metabolic route from the precursor to the final compound. beilstein-journals.orgcopernicus.org

While studies specifically using this compound as a precursor to trace subsequent metabolic steps are not documented, the general methodology of using deuterated precursors is well-established for investigating the biosynthesis of lignans (B1203133) and other natural products. beilstein-journals.orgresearchgate.net For example, to investigate the biosynthesis of phyllanthin, a researcher might administer a deuterated version of a suspected precursor, such as a labeled phenylpropanoid. After a period of incubation, the phyllanthin would be extracted and analyzed by mass spectrometry or NMR to determine if the deuterium label has been incorporated. researchgate.net

The selective deuteration of different positions on a precursor molecule can provide detailed insights into the specific enzymatic reactions and rearrangements that occur during biosynthesis. copernicus.org This information is crucial for understanding the intricate biochemical machinery that plants use to create their diverse chemical arsenals. academicjournals.orgresearchgate.net

Enzymatic Studies on Key Biosynthetic Steps

There is no publicly available research detailing the use of this compound in enzymatic studies related to its biosynthesis. The biosynthetic pathway of Securinega alkaloids, including phyllanthine, is not fully elucidated, though it is proposed to derive from lysine (B10760008) and tyrosine. amazon.com While studies have identified enzymes involved in the biosynthesis of other alkaloids, such as berberine (B55584) bridge enzyme (BBE) in scoulerine (B1208951) biosynthesis, nih.govacs.orgnih.gov and have even characterized unique BBE-like enzymes from Securinega and Flueggea species, acs.orgresearchgate.netgoogle.com no such enzymes have been specifically linked to the final steps of phyllanthine formation.

Consequently, there are no reports of enzymatic assays using this compound as a substrate, inhibitor, or mechanistic probe to identify and characterize the specific enzymes (e.g., oxidoreductases, methyltransferases, or cyclases) responsible for its synthesis.

Structure-Activity Relationship (SAR) Studies Enabled by Deuteration

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how a molecule's chemical structure relates to its biological activity. plos.org However, no SAR studies specifically utilizing this compound have been published.

Impact of Deuterium Substitution on Biological Activity

The precise impact of deuterium substitution in the this compound molecule on its biological activity is currently unknown. Research on the biological activities of the parent compound, phyllanthine, has indicated potential analgesic and antimicrobial properties. benchchem.com However, without comparative studies between phyllanthine and this compound, it is not possible to determine how the introduction of deuterium affects its potency, selectivity, or mechanism of action.

For illustrative purposes, a hypothetical comparative study could generate data similar to the table below, but it must be emphasized that this is a theoretical construct due to the absence of actual experimental data.

Table 1: Hypothetical Comparative Biological Activity of Phyllanthine vs. This compound (Note: This table is for illustrative purposes only. No actual data is available.)

| Compound | Target | Assay Type | Activity Metric (e.g., IC₅₀, EC₅₀) | Fold Difference |

|---|---|---|---|---|

| Phyllanthine | GABA-A Receptor | Radioligand Binding Assay | Data Not Available | N/A |

| This compound | GABA-A Receptor | Radioligand Binding Assay | Data Not Available | |

| Phyllanthine | Streptococcus mutans | Minimum Inhibitory Concentration (MIC) | Data Not Available | N/A |

| This compound | Streptococcus mutans | Minimum Inhibitory Concentration (MIC) | Data Not Available |

Deuterium Isotope Effects in Enzyme Kinetics and Ligand Binding

The kinetic isotope effect (KIE) is a powerful tool to investigate reaction mechanisms by observing changes in reaction rates upon isotopic substitution. cardiff.ac.uk In enzymatic reactions, a deuterium KIE (where a C-H bond cleavage is part of the rate-determining step) can reveal mechanistic details. nih.govnih.gov

There are no published studies on the deuterium isotope effects of this compound in the context of enzyme kinetics or ligand-receptor binding. Such studies would be instrumental in:

Elucidating Biosynthetic Mechanisms: If the enzymes responsible for phyllanthine biosynthesis were known, comparing the reaction rates of phyllanthine's immediate precursor with its deuterated version could clarify whether a C-H bond cleavage is a rate-limiting step in the pathway.

Investigating Metabolic Stability: Deuteration at a site of metabolic transformation can slow down metabolism, a phenomenon known as the Deuterium Kinetic Isotope Effect. This has implications for the compound's pharmacokinetic profile. No data exists on the metabolism of phyllanthine or the potential effects of deuteration.

Understanding Ligand-Receptor Interactions: Measuring the binding affinities (Kd) or association/dissociation rates of phyllanthine and this compound to its pharmacological target (e.g., GABA-A receptor) could provide insights into the binding dynamics, although significant isotope effects on binding affinity are less common than on reaction rates.

A hypothetical data table illustrating the kind of information that could be obtained from such studies is presented below for context.

Table 2: Hypothetical Kinetic Isotope Effect Data for this compound (Note: This table is for illustrative purposes only. No actual data is available.)

| Enzyme/Receptor | Parameter | Value (Phyllanthine Precursor) | Value (Deuterated Precursor) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|---|

| Hypothetical Biosynthetic Enzyme | k_cat (s⁻¹) | Data Not Available | Data Not Available | N/A |

| Hypothetical Biosynthetic Enzyme | k_cat/K_m (M⁻¹s⁻¹) | Data Not Available | Data Not Available | N/A |

| GABA-A Receptor | K_d (nM) | Data Not Available | Data Not Available | N/A |

Advanced Methodological Considerations and Challenges in Phyllanthine D3 Research

Addressing Potential Back-Exchange of Deuterium (B1214612) in Biological Matrices

A significant challenge specific to deuterium-labeled standards is the potential for the deuterium atoms to exchange with protons from the surrounding environment, a process known as back-exchange. sigmaaldrich.com This is particularly a concern when deuterium is attached to heteroatoms (e.g., -OD, -ND) but can also occur at certain carbon positions under specific pH or temperature conditions.

Research Findings: Back-exchange compromises the isotopic purity and concentration of the internal standard, leading to inaccurate quantitative results. sigmaaldrich.com The process can occur during sample storage, extraction, or within the LC-MS system itself. nih.gov The stability of the deuterium label is highly dependent on its position in the molecule, the pH of the solution, and the temperature. nih.govacs.org For instance, analysis of proteins using hydrogen-deuterium exchange (HDX) mass spectrometry shows that significant deuterium loss can occur within minutes at 0°C and pH 2.7. nist.gov While Phyllanthine-d3 (B1158103) would likely be designed with deuterium on stable carbon atoms, it is critical to verify that these positions are not labile under the analytical conditions used.

Strategies for Mitigation:

Label Position: The most effective strategy is to use a standard where deuterium atoms are placed on chemically stable, non-exchangeable positions, such as aromatic or aliphatic carbons not adjacent to a heteroatom. sigmaaldrich.com

Control of Analytical Conditions: To minimize back-exchange during analysis, samples should be kept at low temperatures, and the pH of the mobile phase should be controlled. nih.gov Recent advancements in HDX-MS utilize sub-zero temperature chromatography (e.g., -30°C) to dramatically reduce back-exchange during LC separation. nist.gov

Evaluation during Method Development: The stability of the deuterium label should be rigorously tested during method development by incubating the standard in the biological matrix under various conditions (e.g., different pH values, temperatures, and durations) to confirm its isotopic integrity.

Table 2: Factors Influencing Deuterium Back-Exchange

| Factor | Condition Promoting Back-Exchange | Mitigation Strategy |

|---|---|---|

| Label Position | Deuterium on heteroatoms (O, N, S) or labile carbons. sigmaaldrich.com | Synthesize standard with labels on stable C-D bonds. sigmaaldrich.com |

| pH | High or very low pH can catalyze exchange. nih.gov | Maintain samples at an optimal, often near-neutral or slightly acidic, pH. Quench reactions to low pH (~2.5) for analysis. nih.govacs.org |

| Temperature | Elevated temperatures increase the rate of exchange. acs.org | Keep samples cold (e.g., 4°C) during processing and in the autosampler. Utilize sub-zero LC systems where possible. acs.orgnist.gov |

| Time | Longer exposure to aqueous environments increases risk. sigmaaldrich.com | Minimize sample processing and analysis time. acs.org |

Ensuring Long-Term Stability and Isotopic Integrity of this compound Standards

The accuracy of a quantitative assay is directly dependent on the purity and known concentration of the standard solution. Therefore, ensuring the chemical stability and isotopic integrity of the this compound standard during storage is paramount.

Research Findings: Reference material manufacturers provide certificates of analysis that specify storage conditions, typically at or below 4°C or frozen, in a dark, dry place within a sealed container. industry.gov.aulgcstandards.com These conditions are designed to prevent chemical degradation. For deuterated standards, maintaining isotopic purity is an additional concern. The certificate will state the isotopic purity, which indicates the percentage of the material that is correctly labeled and also quantifies the presence of other isotopologues (e.g., d2, d1) and, most importantly, any unlabeled (d0) compound. industry.gov.aulgcstandards.com The presence of unlabeled analyte in the internal standard can artificially inflate the calculated concentration of the analyte, particularly at the lower limit of quantitation. waters.com While manufacturers often provide stability data for the unopened solid material, the long-term stability of the standard once dissolved in solution is typically not guaranteed and must be determined by the end-user. industry.gov.aulgcstandards.comindustry.gov.au

Protocols for Ensuring Integrity:

Proper Storage: The solid this compound standard should be stored according to the manufacturer's instructions, typically refrigerated or frozen in a desiccated, dark environment. lgcstandards.com

Stock Solution Stability: Once a stock solution is prepared, its stability should be evaluated over time. This involves analyzing freshly prepared standards against the stored stock solution to check for degradation. It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and contamination. lgcstandards.com

Isotopic Purity Verification: The isotopic purity stated by the manufacturer should be confirmed, and the contribution of any d0 impurity to the analyte signal must be assessed. For highly sensitive assays, this contribution should be negligible or corrected for during data processing.

Data Processing and Bioinformatic Tools for Deuterated Compound Analysis

The analysis of data generated from experiments using deuterated standards requires specialized software capable of handling the unique characteristics of isotopically labeled compounds. This is especially true in complex applications like HDX-MS but is also relevant for quantitative analysis.

Research Findings: In quantitative bioanalysis, the primary software is that which controls the mass spectrometer and processes the resulting chromatograms. This software must be able to accurately integrate the peaks for both the analyte and the deuterated internal standard. A key challenge is correcting for the natural isotopic abundance of the analyte that contributes to the signal in the mass channel of the internal standard, and vice-versa. Modern mass spectrometry software packages have algorithms to handle these corrections.

For more complex studies like HDX-MS, which investigates protein conformational dynamics, a host of specialized bioinformatic tools are available. biorxiv.orgoup.com Software such as DynamX, HDExaminer, BioPharma Finder, Hydra, and HDXBoxeR are used to process the vast datasets generated. biorxiv.orgoup.comnih.govthermofisher.com These tools automate the identification of peptides, calculate the degree of deuterium incorporation for each peptide over time, and provide visualization tools like protection factor plots and heatmaps to interpret the data. oup.comthermofisher.com While this compound is a small molecule, the principles of automated data processing and isotopic correction are transferable to its use as an internal standard in high-throughput metabolomics or pharmacokinetic studies.

Table 3: Selected Software Tools for Deuterated Compound Data Analysis

| Software Tool | Primary Application | Key Functions | Reference |

|---|---|---|---|

| Instrument Vendor Software (e.g., MassLynx, Xcalibur) | Quantitative Bioanalysis | Peak integration, calibration curve generation, correction for isotopic overlap. | waters.com |

| HDExaminer / DynamX | HDX-MS Data Processing | Extraction of deuterium uptake from raw spectra, data tabulation. | biorxiv.orgacs.org |

| HDXBoxeR / HaDeX | HDX-MS Statistical Analysis & Visualization | Statistical significance testing (e.g., Woods test), generation of difference plots, heatmaps, and protein structural mapping. | oup.com |

| Hydra | HDX-MS Data Processing | Automated extraction of deuteration data from MS and MS/MS spectra. | nih.gov |

Future Research Directions and Emerging Paradigms for Phyllanthine D3

Expansion of Phyllanthine-d3 (B1158103) Applications in Quantitative Omics Sciences (e.g., Metabolomics, Proteomics)

The use of stable isotope-labeled compounds is a cornerstone of modern quantitative bioanalysis, particularly within the fields of metabolomics and proteomics. scispace.comclearsynth.com this compound is ideally suited to serve as an internal standard for the precise and accurate quantification of Phyllanthin (B192089) in complex biological matrices using isotope dilution mass spectrometry (IDMS). clearsynth.comnih.gov This technique is considered the gold standard for quantitative analysis as the internal standard can correct for variability during sample preparation, chromatography, and mass spectrometric detection. nih.govwuxiapptec.com

In metabolomics, the application of this compound is direct and powerful. When spiked into a biological sample, such as plasma or tissue homogenate, it co-elutes with the endogenous (unlabeled) Phyllanthin but is distinguished by its higher mass in the mass spectrometer. nih.gov By comparing the signal intensity of the known concentration of this compound to the unknown concentration of Phyllanthin, researchers can achieve highly accurate quantification. clearsynth.com This is crucial for pharmacokinetic studies tracking the absorption, distribution, metabolism, and excretion (ADME) of Phyllanthin, as well as for determining its concentration in various tissues. simsonpharma.comresearchgate.net

The table below illustrates hypothetical parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of Phyllanthin and this compound.

Table 1: Hypothetical LC-MS/MS Parameters for Quantification

| Parameter | Phyllanthin (Analyte) | This compound (Internal Standard) |

|---|---|---|

| Molecular Formula | C24H34O7 | C24H31D3O7 |

| Precursor Ion (m/z) | 435.2 | 438.2 |

| Product Ion (m/z) | 329.1 | 332.1 |

| Retention Time (min) | 5.8 | 5.8 |

While proteomics focuses on the large-scale study of proteins, the integration of metabolomic data obtained using this compound offers a more holistic, systems-biology perspective. nih.govanr.fr For instance, accurate quantification of Phyllanthin can be correlated with changes in the proteome to understand how the compound affects metabolic enzymes, signaling proteins, or stress-response pathways. This integrated 'multi-omics' approach can reveal the molecular mechanisms of action of Phyllanthin, linking its presence to specific protein-level responses within the cell. mdpi.com

Development of Advanced Deuterated Analogues and Multi-Labeled Standards for Enhanced Utility

While this compound is a valuable tool, the development of more advanced deuterated and multi-labeled analogues represents a significant future direction. The synthesis of complex natural products with isotopic labels can be challenging, often requiring multi-step, customized chemical strategies. resolvemass.caeuropa.eusnnu.edu.cn However, the benefits of such advanced standards are substantial.

Future research could focus on synthesizing Phyllanthine (B137656) analogues with a higher degree of deuteration (e.g., Phyllanthine-d6, -d9) or incorporating other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N). acs.orgnih.gov There are several advantages to this approach:

Greater Mass Shift: A larger mass difference between the analyte and the internal standard minimizes the risk of isotopic crosstalk, where the signal from the natural isotopic abundance of the analyte interferes with the signal of the standard. acs.org This is particularly important for high-resolution mass spectrometry.

Multiplexing Capabilities: The creation of multiple, differentially-labeled standards (e.g., d3, d6, d9) allows for the simultaneous analysis of multiple samples in a single run, a technique known as multiplexing, which can significantly increase throughput. acs.orgnih.gov